molecular formula C11H11IN2O3 B12098205 Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12098205
M. Wt: 346.12 g/mol
InChI Key: ZZDQTOQZZWXHQX-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and an iodine atom attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.

    Introduction of the iodine atom: Iodination can be performed using iodine or iodine monochloride in the presence of oxidizing agents.

    Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are potential strategies to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 6-(carboxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.

    Reduction: Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.

    Substitution: Ethyl 6-(hydroxymethyl)-8-azidoimidazo[1,2-a]pyridine-2-carboxylate or ethyl 6-(hydroxymethyl)-8-thioimidazo[1,2-a]pyridine-2-carboxylate.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases, such as tuberculosis and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.

    Interacting with receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs), to alter cellular signaling.

    Disrupting cellular processes: Interfering with processes like DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the iodine atom, which may result in different biological activities and reactivity.

    Ethyl 6-(hydroxymethyl)-8-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromine atom instead of iodine, which may affect its chemical reactivity and biological properties.

    Ethyl 6-(hydroxymethyl)-8-chloroimidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom instead of iodine, which may influence its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C11H11IN2O3

Molecular Weight

346.12 g/mol

IUPAC Name

ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-5,15H,2,6H2,1H3

InChI Key

ZZDQTOQZZWXHQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)CO

Origin of Product

United States

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